molecular formula C10H6F3NO2 B12936822 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione CAS No. 13909-07-4

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione

Cat. No.: B12936822
CAS No.: 13909-07-4
M. Wt: 229.15 g/mol
InChI Key: IMSVLACYLZOPOK-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.155 g/mol It is known for its unique structural properties, which include a trifluoroethyl group attached to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of N-phthaloylglycine with trifluoroethylamine in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere using Schlenk techniques to ensure the purity of the product. The reaction conditions often include temperatures around 40°C and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the implementation of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione stands out due to its unique trifluoroethyl group attached to the isoindole-1,3-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13909-07-4

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2

InChI Key

IMSVLACYLZOPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F

Origin of Product

United States

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